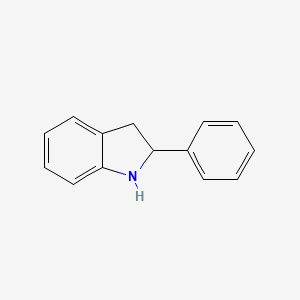

2-Phenylindoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14-15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPFOJPRFUSEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949089 | |

| Record name | 2-Phenyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26216-91-1 | |

| Record name | 2-Phenylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26216-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026216911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Phenylindole via Fischer Indole Cyclization

Abstract

The Fischer indole synthesis, a venerable and robust reaction in the annals of organic chemistry, remains a cornerstone for the construction of the indole nucleus. Discovered in 1883 by Emil Fischer, this acid-catalyzed cyclization of an arylhydrazone provides a direct and versatile route to a wide array of substituted indoles, which are privileged scaffolds in medicinal chemistry and materials science.[1] This technical guide provides an in-depth exploration of the synthesis of 2-phenylindole from phenylhydrazine and acetophenone. We will deconstruct the core reaction mechanism, evaluate critical process parameters such as catalyst selection and reaction conditions, provide validated, step-by-step experimental protocols, and address common troubleshooting scenarios. Furthermore, this guide will briefly cover the subsequent conversion of the primary product, 2-phenylindole, to the corresponding 2-phenylindoline, clarifying this often-required secondary transformation.

Introduction: The Enduring Significance of the 2-Phenylindole Scaffold

The indole ring system is a ubiquitous motif in biologically active natural products and pharmaceutical agents, recognized for its role in compounds ranging from the amino acid tryptophan to anti-migraine drugs of the triptan class.[1] Among the diverse family of indole derivatives, the 2-phenylindole core is of particular interest. It serves as a foundational structure for molecules exhibiting anti-inflammatory, anti-cancer, and anti-microbial properties and is also utilized in the development of organic light-emitting diodes (OLEDs).[2][3]

The classical Fischer synthesis provides the most direct and atom-economical pathway to this valuable structure, typically commencing with the condensation of phenylhydrazine and acetophenone.[2][4] This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights to master this synthesis, optimize yields, and troubleshoot common experimental hurdles.

The Core Mechanism: A Step-by-Step Deconstruction

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Fischer indole synthesis is not a simple condensation but a sophisticated cascade involving tautomerization and a key sigmatropic rearrangement. The accepted mechanism proceeds as follows:

-

Phenylhydrazone Formation: The synthesis begins with a standard acid-catalyzed condensation between phenylhydrazine and a carbonyl compound—in this case, acetophenone—to form the corresponding acetophenone phenylhydrazone.[1][5] This is a reversible reaction, and its equilibrium can be driven towards the product by removing the water formed.

-

Tautomerization to Ene-hydrazine: The phenylhydrazone intermediate tautomerizes to its more reactive ene-hydrazine isomer. This step is crucial as it sets up the geometry required for the subsequent intramolecular rearrangement.[1][5]

-

[6][6]-Sigmatropic Rearrangement: This is the rate-determining and signature step of the Fischer synthesis. The protonated ene-hydrazine undergoes an electrocyclic rearrangement analogous to a Cope rearrangement.[1][5][7] This concerted step breaks the weak N-N bond and forms a new C-C bond, transiently disrupting the aromaticity of the phenyl ring to produce a di-imine intermediate.

-

Rearomatization: The di-imine intermediate rapidly undergoes a proton transfer to regain aromaticity, which is a powerful thermodynamic driving force.

-

Cyclization & Ammonia Elimination: The terminal imine nitrogen attacks the other imine carbon in an intramolecular cyclization to form a five-membered aminal ring.[1] Under the acidic conditions, this unstable aminal readily eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic 2-phenylindole product.[1][5]

Caption: The mechanistic pathway of the Fischer indole synthesis.

Optimizing the Synthesis: Catalysts and Conditions

The choice of acid catalyst is a critical parameter that directly influences reaction rate, yield, and purity. Both Brønsted and Lewis acids are effective, and the optimal choice can be substrate-dependent.[8]

-

Brønsted Acids: Reagents like polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) are commonly employed.[1][3] PPA is particularly effective as it serves as both a catalyst and a dehydrating agent, but its high viscosity can make stirring and workup challenging.[9]

-

Lewis Acids: Zinc chloride (ZnCl₂) is the most classic and widely used Lewis acid catalyst for this reaction.[4][5][6][10] Others, such as boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃), are also effective.[1][3] Lewis acids function by coordinating to the nitrogen or oxygen atoms, facilitating the key rearrangement and cyclization steps.

High temperatures are typically required to drive the reaction, with oil bath temperatures often set between 170-180°C.[4][10] The reaction can be performed neat (solvent-free) or in a high-boiling solvent like glacial acetic acid.

| Catalyst System | Typical Conditions | Reported Yield | Advantages & Considerations |

| Zinc Chloride (ZnCl₂) | Neat, 170-180°C | 72-86%[4][10] | Advantages: Highly effective, classic method. Considerations: Hygroscopic (must be anhydrous), can form a hard mass requiring vigorous stirring.[10] |

| Polyphosphoric Acid (PPA) | Neat, 100-120°C | Good to excellent[9] | Advantages: Acts as catalyst and solvent/dehydrating agent. Considerations: Highly viscous, workup requires quenching with large volumes of water.[9] |

| Glacial Acetic Acid / HCl | Reflux | 72-80%[6] | Advantages: Homogeneous reaction, easier to handle than PPA. Considerations: Corrosive, may require longer reaction times. |

| Methanesulfonic Acid | Neat or in solvent | Effective[11] | Advantages: Strong acid, can promote reaction at lower temperatures. Considerations: Highly corrosive. |

Validated Experimental Protocols

The synthesis of 2-phenylindole can be approached via a two-step procedure, involving the isolation of the intermediate hydrazone, or a more streamlined one-pot synthesis. The two-step method often provides a purer final product.

Protocol 1: Two-Step Synthesis of 2-Phenylindole

This procedure, adapted from established literature, prioritizes purity by isolating the intermediate.[6][10]

Step A: Synthesis of Acetophenone Phenylhydrazone

-

Reactant Charging: In a suitable flask, combine acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol).

-

Initial Reaction: Warm the mixture on a steam bath for 60 minutes.

-

Crystallization: Dissolve the hot mixture in 80 mL of 95% ethanol. Induce crystallization by scratching the inside of the flask or by agitation, then cool the mixture in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystalline product by vacuum filtration, washing the solid with 25 mL of cold 95% ethanol.

-

Drying: Dry the acetophenone phenylhydrazone under reduced pressure. The expected yield is 87-91%.[10]

Step B: Fischer Cyclization to 2-Phenylindole

-

Reactant Charging: In a tall 1-L beaker, prepare an intimate mixture of the dried acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g).

-

Heating: Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously by hand. The solid mass will become liquid within 3-4 minutes.

-

Reaction: Once the mixture is liquid, remove the beaker from the heat and continue to stir for 5 minutes. To prevent the mixture from solidifying into an unmanageable mass, add ~200 g of clean sand and mix thoroughly.[10]

-

Workup: Allow the mixture to cool. Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.

-

Isolation: Collect the crude 2-phenylindole by filtration and wash thoroughly with 200 mL of water.

-

Purification: Recrystallize the crude product from hot 95% ethanol. The use of activated charcoal can help remove colored impurities.[12] Collect the purified colorless crystals by filtration and wash with a small amount of cold ethanol. The expected yield is 72-80%.[10]

Protocol 2: One-Pot Synthesis of 2-Phenylindole

This method is faster as it bypasses the isolation of the hydrazone intermediate.[4]

-

Reactant Charging: In a mortar, grind together phenylhydrazine (5.1 mmol), acetophenone (5.0 mmol), and anhydrous zinc chloride (10.0 mmol, 200 mol%).

-

Catalyst Addition: Add a few drops of glacial acetic acid while continuing to mix for 10 minutes at room temperature.

-

Reaction: Transfer the mixture to a round-bottom flask fitted with a reflux condenser. Heat the mixture in an oil bath to 180°C. The reaction is typically complete within 15 minutes, which can be monitored by TLC.

-

Workup: Cool the reaction to room temperature and dilute with 5 mL of water and 5 mL of dichloromethane. Separate the organic layer.

-

Extraction: Extract the aqueous layer three times with 5 mL portions of dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 6% ethyl acetate in hexane) to afford pure 2-phenylindole.[4]

Caption: Experimental workflows for one-pot vs. two-step synthesis.

Troubleshooting and Side Reactions

-

Low Yield: This is a common issue. Ensure that the phenylhydrazine and acetophenone are of high purity. For the Lewis acid-catalyzed reaction, the catalyst (e.g., ZnCl₂) must be anhydrous, as water can inhibit the reaction. Insufficient heating or incomplete reaction times can also lead to lower yields.

-

Product Discoloration: A greenish or yellowish tint in the final product is often due to minor oxidation or impurities. Thorough purification by recrystallization, perhaps with the addition of activated charcoal, is effective for obtaining colorless crystals.

-

Failed Reactions: Certain substitution patterns on the starting materials can cause the Fischer indolization to fail. Highly electron-donating substituents can promote a competing heterolytic N-N bond cleavage, which short-circuits the desired[6][6]-sigmatropic rearrangement pathway.

The Final Step: Reduction to this compound

It is critical to note that the Fischer synthesis produces 2-phenylindole , an aromatic heterocycle. The user's target, This compound , is the saturated analog and requires a subsequent reduction step. The C2=C3 double bond of the indole ring is resistant to reduction due to aromatic stabilization, but several methods are effective.

-

Sodium Cyanoborohydride (NaBH₃CN): This is a highly effective and selective method. Treating 2-phenylindole with sodium cyanoborohydride in an acid medium like acetic acid cleanly reduces the double bond to afford this compound in good yield.[1]

-

Catalytic Hydrogenation: While challenging for unprotected indoles due to potential catalyst poisoning, hydrogenation using catalysts like Platinum on carbon (Pt/C) in the presence of an acid activator (e.g., p-TsOH) in a solvent like water can be an environmentally benign approach.[5]

Conclusion

The Fischer indole synthesis is a powerful and enduring tool for constructing the 2-phenylindole scaffold, a motif of high value in pharmaceutical and materials science. Success in this synthesis hinges on a solid understanding of its multi-step mechanism, rational selection of catalysts and reaction conditions, and meticulous execution of experimental protocols. By following the validated procedures and troubleshooting advice presented in this guide, researchers can reliably access high-purity 2-phenylindole, which can then be readily converted to this compound if desired. This classic reaction continues to be a testament to the elegance and utility of fundamental organic chemistry in modern scientific discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]

- 3. Preparation of 2-phenylindole | PDF [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Phenylindoline Scaffold: A Journey from Classic Synthesis to a Privileged Core in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the 2-Phenylindoline Scaffold

The this compound scaffold, a nuanced three-dimensional structure, has carved a significant niche in the landscape of medicinal chemistry. Its inherent conformational flexibility, granted by the saturated five-membered ring fused to a benzene ring, coupled with the steric and electronic influence of the C2-phenyl group, provides a unique framework for molecular recognition. This guide delves into the historical discovery and the evolution of synthetic strategies for this pivotal scaffold, offering a comprehensive resource for its application in modern drug discovery. The this compound core is a key constituent in a variety of biologically active compounds, underscoring its importance as a "privileged structure" in the design of novel therapeutics.

Part 1: The Genesis of a Scaffold - Discovery and Early Synthetic Endeavors

The story of the this compound scaffold is intrinsically linked to the broader history of indole chemistry. The late 19th century witnessed the pioneering work that laid the foundation for the synthesis of this important heterocyclic system.

The Foundational Pillars: Fischer and Bischler-Möhlau Syntheses

The first successful preparations of 2-phenylindole, the oxidized precursor to the this compound scaffold, emerged from two classical named reactions: the Bischler-Möhlau indole synthesis and the Fischer indole synthesis.

The Bischler-Möhlau indole synthesis , developed through the independent contributions of August Bischler and Richard Möhlau in the 1880s and 1890s, involves the reaction of an α-bromo-acetophenone with an excess of aniline.[1] This method, while historically significant, is often hampered by harsh reaction conditions, low yields, and a lack of predictable regioselectivity.[1]

The Fischer indole synthesis , discovered in 1883 by Hermann Emil Fischer, proved to be a more versatile and widely adopted method.[2][3] This acid-catalyzed reaction of a phenylhydrazone derived from an aldehyde or ketone has become a cornerstone of indole synthesis. The first documented applications of these methods to produce 2-phenylindole specifically can be traced back to the original works of Möhlau in 1882 and Bischler in 1892.[4]

dot graph "Fischer_Indole_Synthesis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#4285F4", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, penwidth=1.5];

} Mechanism of the Fischer Indole Synthesis for 2-Phenylindole.

From Curiosity to Therapeutic Potential: The Rise of the this compound Scaffold

For several decades following its initial synthesis, the 2-phenylindole scaffold remained largely a subject of academic curiosity. It was not until the latter half of the 20th century that its profound potential in medicinal chemistry began to be realized. A pivotal moment came with the discovery that derivatives of this scaffold could act as Selective Estrogen Receptor Modulators (SERMs) . This discovery sparked a wave of research, transforming the 2-phenylindole core into a highly sought-after pharmacophore.

One of the pioneering SERMs from this class was Zindoxifene , first described in 1984.[5] Although it ultimately did not reach the market due to exhibiting estrogenic-like activity in clinical trials, its development was a crucial stepping stone.[5][6] The major active metabolite of zindoxifene paved the way for the creation of Bazedoxifene , a third-generation SERM approved for the prevention of postmenopausal osteoporosis.[5][7] This lineage clearly demonstrates the evolution of drug design originating from the foundational 2-phenylindole structure.

Part 2: The Art of Synthesis - A Comparative Guide to Methodologies

The synthesis of the this compound scaffold can be approached through various routes, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern, scalability, and tolerance for specific functional groups.

Classical Routes: The Workhorses of Indole Synthesis

This remains one of the most reliable and widely used methods for the synthesis of 2-substituted indoles. The key to a successful Fischer indole synthesis lies in the efficient formation of the phenylhydrazone intermediate, followed by an acid-catalyzed cyclization.

Experimental Protocol: Fischer Synthesis of 2-Phenylindole [4][8]

-

Step 1: Formation of Acetophenone Phenylhydrazone

-

In a suitable reaction vessel, combine equimolar amounts of acetophenone (e.g., 40 g, 0.33 mol) and phenylhydrazine (e.g., 36 g, 0.33 mol).

-

Warm the mixture on a steam bath for approximately 1 hour.

-

Dissolve the hot mixture in 95% ethanol (e.g., 80 mL).

-

Induce crystallization by agitation and cool the mixture in an ice bath.

-

Collect the crystalline product by filtration and wash with cold ethanol.

-

A second crop of crystals can be obtained by concentrating the filtrate. The typical yield of acetophenone phenylhydrazone is 87-91%.[8]

-

-

Step 2: Cyclization to 2-Phenylindole

-

Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (e.g., 53 g, 0.25 mol) and powdered anhydrous zinc chloride (e.g., 250 g) in a large beaker.

-

Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The solid mass will become liquid within 3-4 minutes.

-

Remove the beaker from the oil bath and continue stirring for an additional 5 minutes.

-

To prevent solidification, stir in clean sand (e.g., 200 g) into the hot reaction mixture.

-

Digest the mixture overnight on a steam cone with water (e.g., 800 mL) and concentrated hydrochloric acid (e.g., 25 mL) to dissolve the zinc salts.

-

Filter the mixture to collect the sand and crude 2-phenylindole.

-

Boil the collected solids with 95% ethanol (e.g., 600 mL).

-

Decolorize the hot ethanol solution with activated carbon (Norit) and filter.

-

Cool the filtrate to room temperature to crystallize the 2-phenylindole.

-

Collect the product by filtration and wash with cold ethanol. The total yield is typically 72-80%.[8]

-

This method involves the reaction of an α-halo ketone with an excess of an aniline. While historically important, its application is often limited by the need for high temperatures and the potential for side reactions.

Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole [8]

-

Step 1: Synthesis of N-Phenacylaniline

-

Mix equimolecular amounts of aniline and phenacyl bromide with sodium bicarbonate.

-

Allow the solid-state reaction to proceed for 3 hours at room temperature.

-

-

Step 2: Microwave-Assisted Cyclization

-

Subject a mixture of the N-phenacylaniline and anilinium bromide to microwave irradiation (e.g., 540 W) for 45-60 seconds.

-

Alternatively, a one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to improved yields of 52-75%.[8]

-

Modern Synthetic Strategies: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic scaffolds, and the 2-phenylindole core is no exception. Palladium-catalyzed reactions, in particular, offer milder reaction conditions, greater functional group tolerance, and often higher yields compared to the classical methods.

A prominent modern approach involves the palladium-catalyzed Sonogashira cross-coupling of an o-haloaniline with a terminal alkyne, such as phenylacetylene, followed by an in-situ cyclization to form the indole ring.[9] This one-pot procedure is highly efficient for creating a diverse range of substituted 2-phenylindoles.

Experimental Protocol: One-Pot Palladium-Catalyzed Synthesis of 2-Phenylindole [9]

-

In a sealed tube, combine the o-haloaniline (e.g., N-benzyl-2-bromoaniline, 0.75 mmol), phenylacetylene (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and triethylamine (2 mmol) in DMF (5 mL).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 2-phenylindole derivative.

dot graph "Synthetic_Routes_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, penwidth=1.5];

} Comparison of Synthetic Routes to 2-Phenylindoles.

| Method | Key Features | Typical Conditions | Advantages | Disadvantages |

| Fischer Indole Synthesis | Condensation of a phenylhydrazine with a ketone/aldehyde followed by acid-catalyzed cyclization. | High temperature (e.g., 170°C), strong acid catalyst (e.g., ZnCl₂, polyphosphoric acid). | Reliable, versatile, well-understood mechanism. | Harsh conditions, not suitable for sensitive functional groups. |

| Bischler-Möhlau Synthesis | Reaction of an α-halo ketone with an excess of an aniline. | High temperature, often requires microwave irradiation for improved yields. | Provides access to certain substitution patterns. | Harsh conditions, often low yields, poor regioselectivity.[1] |

| Palladium-Catalyzed Annulation | Sonogashira coupling of an o-haloaniline with a terminal alkyne followed by cyclization. | Room temperature to moderate heating, palladium catalyst, copper co-catalyst, base. | Mild conditions, high yields, excellent functional group tolerance, one-pot procedures.[9] | Cost of the palladium catalyst. |

Part 3: The this compound Scaffold in Drug Discovery - A Privileged Core

The unique structural and electronic properties of the this compound scaffold have established it as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them fertile ground for the discovery of new therapeutic agents.

Selective Estrogen Receptor Modulators (SERMs)

As previously mentioned, the most prominent application of the this compound scaffold has been in the development of SERMs. These compounds exhibit tissue-selective estrogen receptor agonist or antagonist activity, allowing for beneficial effects in some tissues (e.g., bone) while blocking detrimental effects in others (e.g., breast).

| Compound | Structure | Key Biological Activity | Year First Described |

| Zindoxifene | [Insert 2D structure of Zindoxifene] | Pioneering 2-phenylindole SERM. Showed antitumor activity in preclinical models but had estrogenic effects in clinical trials.[5][10] | 1984[5] |

| Bazedoxifene | [Insert 2D structure of Bazedoxifene] | Third-generation SERM developed from a metabolite of zindoxifene. Approved for the prevention of postmenopausal osteoporosis.[5][7] | - |

The development of zindoxifene and its derivatives in the 1980s provided crucial insights into the structure-activity relationships of 2-phenylindole-based SERMs. Studies revealed that hydroxylation at the para-position of the C2-phenyl ring and at the 5- or 6-position of the indole nucleus significantly influenced estrogen receptor binding and biological activity.[11][12] For instance, certain hydroxylated derivatives of zindoxifene displayed potent estrogenic activity, with ED50 values in the nanomolar range for stimulating prolactin production and progesterone receptor synthesis.[11]

Beyond SERMs: A Scaffold for Diverse Biological Activities

The therapeutic potential of the this compound scaffold extends far beyond estrogen receptor modulation. Derivatives have demonstrated a wide array of biological activities, making this a versatile platform for drug discovery.

-

Anticancer Activity: Numerous 2-phenylindole derivatives have shown potent antiproliferative effects against various cancer cell lines.[13][14]

-

Anti-inflammatory Activity: The scaffold has been utilized to develop inhibitors of nitric oxide synthase and NF-κB, key players in the inflammatory cascade. Some derivatives exhibit IC50 values in the low micromolar range for inhibiting nitrite production.[15]

-

Antimicrobial and Antiviral Properties: The 2-phenylindole core has been incorporated into compounds with activity against a range of bacteria, fungi, and viruses.[13]

The continued exploration of the this compound scaffold, facilitated by both classical and modern synthetic methodologies, promises to yield a new generation of therapeutic agents targeting a wide spectrum of diseases. Its rich history and proven track record as a privileged structure solidify its importance in the arsenal of the medicinal chemist.

References

- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]

- 3. studylib.net [studylib.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Zindoxifene - Wikipedia [en.wikipedia.org]

- 6. Zindoxifene [medbox.iiab.me]

- 7. Bazedoxifene - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. In vitro estrogenic actions in rat and human cells of hydroxylated derivatives of D16726 (zindoxifene), an agent with known antimammary cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Phenylindoles. Relationship between structure, estrogen receptor affinity, and mammary tumor inhibiting activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation of 2-phenylindole | PDF [slideshare.net]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 2-Phenylindoline: A Comprehensive Technical Guide

Introduction: Unveiling the Structural Nuances of 2-Phenylindoline

This compound, with the chemical formula C₁₄H₁₃N and a molecular weight of 195.26 g/mol , is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1] As a derivative of indoline, it features a phenyl group at the 2-position of the saturated five-membered nitrogen-containing ring fused to a benzene ring. This substitution imparts specific steric and electronic characteristics that govern its reactivity and potential applications, including in the development of diuretic and analeptic agents.[1] The precise elucidation and confirmation of its molecular structure are paramount for its application in drug development and materials research, necessitating a thorough spectroscopic analysis.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The subsequent sections will delve into the experimental methodologies for acquiring this data and offer a detailed interpretation of the spectral features, providing a foundational understanding for researchers and scientists in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: NMR Data Acquisition

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. Instrumentation and Parameters:

-

Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

-

For ¹³C NMR, employ proton decoupling to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Interpretation:

A detailed interpretation is not possible without the actual spectral data. However, a predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the phenyl group and the indoline scaffold. The aromatic protons would appear in the downfield region (typically 6.5-7.5 ppm). The protons on the saturated portion of the indoline ring, specifically at the C2 and C3 positions, would resonate in the upfield region. The proton at the C2 position, being a methine proton adjacent to both the nitrogen atom and the phenyl group, would likely appear as a multiplet. The protons at the C3 position, being methylene protons, would also likely appear as multiplets due to coupling with the C2 proton. The N-H proton of the indoline ring would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Interpretation:

Without the experimental data, a precise interpretation is not feasible. A predicted ¹³C NMR spectrum would show signals for all 14 carbon atoms in the this compound molecule. The aromatic carbons would resonate in the downfield region (typically 110-150 ppm). The aliphatic carbons of the indoline ring (C2 and C3) would appear in the upfield region. The carbon at the C2 position, being attached to the nitrogen and the phenyl group, would be expected to have a chemical shift further downfield compared to the C3 carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

1. Sample Preparation:

-

For a solid sample like this compound, the KBr (potassium bromide) pellet method is commonly used.

-

A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

2. Instrumentation and Data Acquisition:

-

A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.

Diagram of the IR Experimental Workflow:

Caption: Workflow for IR Spectroscopic Analysis.

IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Interpretation:

While specific data is unavailable, the IR spectrum of this compound is expected to show characteristic absorption bands. A prominent band for the N-H stretching vibration of the secondary amine in the indoline ring would be expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be visible in the 1450-1600 cm⁻¹ region. C-N stretching vibrations would likely appear in the 1250-1350 cm⁻¹ range. The presence of these characteristic bands would be consistent with the structure of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

1. Sample Introduction and Ionization:

-

A dilute solution of this compound is introduced into the mass spectrometer.

-

Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that typically yields the molecular ion peak, while EI is a hard ionization technique that causes fragmentation.

2. Mass Analysis and Detection:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The separated ions are then detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Diagram of the Mass Spectrometry Experimental Workflow:

Caption: Workflow for Mass Spectrometric Analysis.

Mass Spectral Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 195 | Data not available | [M]⁺ (Molecular Ion) |

Interpretation:

The molecular weight of this compound is 195.26 g/mol .[1] Therefore, the mass spectrum is expected to show a molecular ion peak ([M]⁺) at an m/z value of 195. The spectrum may also show a smaller peak at m/z 196, corresponding to the [M+1]⁺ ion due to the natural abundance of ¹³C. Depending on the ionization method used, fragmentation may occur. Common fragmentation pathways for indolines could involve the loss of the phenyl group or cleavage of the five-membered ring, leading to fragment ions with lower m/z values. The analysis of these fragmentation patterns can provide further confirmation of the structure.

Conclusion: A Consolidated Spectroscopic Profile

The collective analysis of NMR, IR, and mass spectrometry data provides a robust and unequivocal confirmation of the chemical structure of this compound. While the specific experimental data was not available in the provided search results, this guide has outlined the expected spectral features based on the known structure of the molecule and standard spectroscopic principles. For researchers and drug development professionals, a thorough understanding of this spectroscopic data is fundamental for quality control, reaction monitoring, and the rational design of new chemical entities based on the this compound scaffold. The protocols and interpretive frameworks presented herein serve as a valuable resource for the scientific community engaged in the study and application of this important heterocyclic compound.

References

An In-depth Technical Guide to the Chemical Reactivity of the Indoline Ring in 2-Phenylindoline

Abstract

The indoline scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, natural products, and functional materials. Its partially saturated nature, combined with the electronic influence of the fused benzene ring and the nitrogen heteroatom, imparts a unique and versatile chemical reactivity. This guide provides a comprehensive technical exploration of the chemical behavior of the indoline ring, with a specific focus on 2-phenylindoline. We will delve into the nuanced interplay of electronic and steric effects governed by the 2-phenyl substituent, which significantly modulates the regioselectivity and reactivity of the core indoline structure. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper, field-proven understanding of indoline chemistry to inform synthetic strategy and molecular design.

Introduction: The Indoline Core and the Influence of the 2-Phenyl Substituent

The indoline ring system, a dihydro derivative of indole, represents a fascinating nexus of saturated and aromatic character. This duality is the foundation of its rich and varied reactivity. Unlike the fully aromatic indole, the pyrrolidine portion of the indoline scaffold introduces sp³-hybridized carbons, creating opportunities for reactions not typically observed in its aromatic counterpart. The nitrogen atom's lone pair of electrons remains a key player, influencing the electron density of the entire molecule.

The introduction of a phenyl group at the C2 position, as in this compound, profoundly impacts this reactivity profile. The phenyl ring's steric bulk can hinder access to adjacent positions, while its electronic effects, both inductive and mesomeric, can alter the electron distribution within the indoline nucleus. Understanding these influences is paramount for predicting and controlling the outcomes of chemical transformations.

Electronic Properties and Reactivity Landscape

The chemical behavior of the indoline ring is fundamentally governed by the distribution of electron density. The nitrogen atom's lone pair significantly enriches the aromatic benzene ring, making it more susceptible to electrophilic attack than benzene itself. This electron-donating effect is most pronounced at the positions ortho and para to the nitrogen atom, namely C7 and C5.

The 2-phenyl substituent introduces a layer of complexity. While the phenyl group is generally considered electron-withdrawing by induction, it can also participate in conjugation with the indoline π-system, albeit often limited by steric hindrance that prevents coplanarity. The overall effect is a modulation of the electron density and, consequently, the regioselectivity of various reactions.

Key Reactive Sites and Transformations

The indoline scaffold offers several sites for chemical modification: the nitrogen atom, the aromatic ring (C4, C5, C6, C7), and the benzylic C2 and C3 positions of the pyrrolidine ring.

N-Functionalization: A Gateway to Diversity

The nitrogen atom of the indoline ring is a versatile handle for introducing a wide range of functional groups. Its nucleophilicity allows for straightforward alkylation, acylation, and arylation reactions.

-

N-Alkylation: This is typically achieved by treating the indoline with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to prevent competing side reactions. For instance, the use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as DMF or THF is a common and effective strategy.[1]

-

N-Acylation: Acyl chlorides or anhydrides react readily with the indoline nitrogen, often in the presence of a mild base like triethylamine or pyridine, to afford the corresponding N-acylindolines. These derivatives are important as the amide functionality can serve as a directing group for subsequent C-H functionalization reactions.

-

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful methods for the N-arylation of indolines.[2] These reactions offer a broad substrate scope and good functional group tolerance.

Experimental Protocol: General Procedure for N-Alkylation of this compound

-

To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M), add potassium carbonate (3.0 eq.).

-

Stir the suspension at room temperature for 15 minutes.

-

Add the desired alkyl or aryl halide (1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into cold water.

-

Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the N-substituted this compound.[1]

Electrophilic Aromatic Substitution: Targeting the Benzene Ring

The electron-rich nature of the fused benzene ring in indoline makes it susceptible to electrophilic aromatic substitution (EAS). The nitrogen atom directs incoming electrophiles primarily to the C5 and C7 positions. However, the inherent reactivity of the pyrrole-type ring often leads to reactions at the C3 position in the analogous indole system.[3]

In this compound, the C2 position is blocked, and the electronic landscape is further influenced by the phenyl group. While classical EAS reactions like nitration and halogenation can be performed, they often require careful control of reaction conditions to achieve high regioselectivity and avoid side reactions.

-

Halogenation: Direct halogenation of indolines can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.[4]

-

Nitration: Nitration can be carried out using a mixture of nitric acid and acetic anhydride.[4]

-

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation provide routes to introduce carbon-based substituents onto the aromatic ring.[5]

C-H Functionalization: A Modern Approach to Indoline Diversification

Transition metal-catalyzed C-H functionalization has revolutionized the synthesis of complex molecules by enabling the direct conversion of C-H bonds into C-C or C-heteroatom bonds.[6] This approach offers significant advantages in terms of atom economy and synthetic efficiency. For indolines, directing group strategies are often employed to achieve high regioselectivity, particularly for the less reactive C-H bonds on the benzene ring.

-

C7-Functionalization: The C7 position can be selectively functionalized through the use of a directing group on the nitrogen atom.[7][8] Subsequent removal of the directing group provides access to C7-substituted indolines.

-

C4, C5, and C6 Functionalization: While more challenging, methods for the functionalization of the C4, C5, and C6 positions have also been developed, often requiring specific directing groups and catalytic systems.[8][9]

The development of Rh-catalyzed dual C-H functionalization at the C6 and C7 positions represents a significant advancement in this area, providing a route to complex pyrrolocarbazoles.[10]

Oxidation: From Indoline to Indole and Beyond

The indoline scaffold can be readily oxidized to the corresponding indole. This transformation is often a key step in synthetic sequences where the indoline is used as a masked indole to control reactivity. Common oxidizing agents for this purpose include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and palladium on carbon (Pd/C) in the presence of a hydrogen acceptor.

Further oxidation of the indoline ring can lead to other products. For example, strong oxidizing agents like potassium permanganate can cleave the phenyl ring of 2-phenylindole to yield isatin derivatives.[11] Anodic oxidation of 2-phenylindole can also lead to a variety of products depending on the reaction conditions.[12][13]

Table 1: Common Oxidation Reactions of the Indoline Ring

| Reagent(s) | Product(s) | Comments |

| MnO₂, DDQ, Pd/C | Indole | Aromatization of the pyrrolidine ring. |

| Potassium Permanganate | Isatin Derivatives | Cleavage of the C2-substituent.[11] |

| Anodic Oxidation | Various | Product distribution is highly dependent on conditions.[12] |

Ring-Opening Reactions

Under certain conditions, the pyrrolidine ring of the indoline scaffold can undergo ring-opening reactions. For instance, Lewis acid-mediated reactions of N-tosyl-2-arylazetidines (four-membered rings) with alcohols proceed via an SN2-type ring-opening.[14] While less common for the five-membered indoline ring, similar reactivity can be envisaged under appropriate activation. Ring-opening of indoline-2-thiones with acyl cyclopropanes has also been reported.[15]

The Specific Influence of the 2-Phenyl Substituent

The presence of the phenyl group at the C2 position has several key consequences for the reactivity of the indoline ring:

-

Steric Hindrance: The bulky phenyl group can sterically hinder reactions at the adjacent N1 and C3 positions. This can be advantageous in directing reactions to other sites on the molecule.

-

Electronic Effects: The phenyl group can influence the electron density of the indoline ring through a combination of inductive and resonance effects. This can modulate the rates and regioselectivity of reactions such as electrophilic aromatic substitution.

-

Stabilization of Intermediates: The phenyl group can stabilize adjacent radical or cationic intermediates, potentially influencing the course of certain reactions. For example, in the oxidation of 2,3-dialkylindoles, the presence of a phenyl group at C2 can block the imine-enamine tautomerization that leads to 2-acylindole derivatives.[16]

-

Blocking of C2 Reactivity: By occupying the C2 position, the phenyl group prevents reactions that would typically occur at this site in unsubstituted or C3-substituted indolines.

Conclusion

The this compound scaffold is a chemically versatile and synthetically valuable building block. Its reactivity is a complex interplay of the inherent properties of the indoline ring system and the steric and electronic influences of the 2-phenyl substituent. A thorough understanding of these factors is essential for the rational design and execution of synthetic strategies targeting novel this compound derivatives for applications in medicinal chemistry and materials science. The continued development of modern synthetic methodologies, particularly in the area of C-H functionalization, will undoubtedly expand the synthetic utility of this important heterocyclic motif.

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. Electrophilic substitution at the indole [quimicaorganica.org]

- 5. researchgate.net [researchgate.net]

- 6. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. webqc.org [webqc.org]

- 12. Radical cations: reactions of 2-phenylindole with aromatic amines under anodic oxidation. β-Scission of an amino alkoxy radical - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Direct amination. Part 2. Reaction of 2-phenylindole with primary aromatic amines. A chemical and electrochemical investigation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. home.iitk.ac.in [home.iitk.ac.in]

- 15. AlCl3-mediated ring-opening reactions of indoline-2-thiones with acyl cyclopropanes, bi-cyclopropanes and spirocyclic cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Kinetics and mechanisms of the oxidation reactions of some 2,3-dialkylindole derivatives by peroxodisulfate and peroxomonosulfate anions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The 2-Phenylindoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenylindoline scaffold, a saturated derivative of the well-known 2-phenylindole core, represents a "privileged structure" in medicinal chemistry. Its unique three-dimensional conformation and synthetic tractability have positioned it as a versatile template for the design of novel therapeutics targeting a wide array of biological pathways. This guide provides a comprehensive exploration of the chemical space, synthesis, and pharmacological applications of this compound derivatives, offering field-proven insights for professionals in drug development.

The this compound Core: Structural and Physicochemical Properties

The foundational this compound structure consists of an indoline (2,3-dihydro-1H-indole) nucleus with a phenyl substituent at the 2-position. Unlike the planar 2-phenylindole, the sp3-hybridized C2 and C3 atoms in the indoline ring impart a non-planar, three-dimensional geometry. This structural feature is critical as it allows for more specific and nuanced interactions with the binding pockets of biological targets.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N | PubChem |

| Molecular Weight | 195.26 g/mol | PubChem |

| Appearance | Off-white to yellowish powder | [1] |

| Melting Point | 188-190 °C (for 2-phenylindole) | [2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | [1] |

Navigating the Chemical Space: Synthesis of this compound Derivatives

The exploration of the chemical space of this compound derivatives hinges on robust and flexible synthetic strategies. These can be broadly categorized into two main approaches: the reduction of pre-formed 2-phenylindoles and the direct construction of the this compound core.

Reduction of 2-Phenylindoles

A common and straightforward method to access 2-phenylindolines is through the reduction of the corresponding 2-phenylindoles. This approach benefits from the numerous established methods for 2-phenylindole synthesis, such as the Fischer indole synthesis.[3]

This protocol describes a mild and effective method for the reduction of the C2-C3 double bond of a 2-phenylindole.

Materials:

-

2-phenylindole derivative

-

Sodium cyanoborohydride (NaBH₃CN)

-

Glacial acetic acid

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Dissolve the 2-phenylindole derivative (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (2-3 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.

Direct Synthesis of the this compound Core

Direct synthetic routes to the this compound scaffold offer an alternative approach, avoiding the indole intermediate. These methods often involve intramolecular cyclization reactions.

Palladium-catalyzed intramolecular cyclizations, such as the Heck reaction, have emerged as powerful tools for the construction of heterocyclic systems, including indolines.[4][5] These reactions typically involve the formation of a carbon-carbon bond between an aryl halide and an alkene tethered to the same molecule.

Figure 1: Conceptual workflow for the direct synthesis of a this compound derivative via an intramolecular Heck reaction.

Pharmacological Landscape of this compound Derivatives

The this compound scaffold has been explored for a multitude of biological activities, demonstrating its potential in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-phenylindole and, by extension, this compound derivatives.[6] One of the primary mechanisms of action is the inhibition of tubulin polymerization.[7]

Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the mitotic spindle during cell division.[8] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] 2-Phenylindole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule assembly.[9] While direct studies on the tubulin inhibitory activity of this compound derivatives are less common, the structural similarity suggests a comparable mechanism, although the altered geometry of the indoline ring may influence binding affinity and specificity.

Figure 2: Signaling pathway illustrating the anticancer mechanism of action of tubulin-inhibiting this compound derivatives.

While extensive quantitative data for this compound derivatives is still emerging, studies on their 2-phenylindole precursors provide valuable insights into their potential potency.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB-231 (Breast) | 0.035 | [9] |

| Imidazolylindol-3-one derivative (3a) | MCF7 (Breast) | 1.31 ± 0.8 | [6] |

| Compound 2 (imidazolothiazole linked) | PC3 (Prostate) | >90% inhibition at 100 µM | [6] |

| Compound 10 (thiazolo-s-triazine linked) | HCT116 (Colon) | >90% inhibition at 100 µM | [6] |

This colorimetric assay is a standard method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Step-by-Step Methodology:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the this compound derivative in the culture medium.

-

Treat the cells with various concentrations of the compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control and determine the IC₅₀ value.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Some 2-phenylindole derivatives have been investigated as inhibitors of NF-κB.[10]

This assay quantitatively measures the transcriptional activity of NF-κB.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound derivative

-

NF-κB activator (e.g., TNF-α)

-

Luciferase assay reagent

-

Luminometer

Step-by-Step Methodology:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

After 24 hours, seed the transfected cells into a 96-well plate.

-

Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the NF-κB luciferase activity to the control luciferase activity and calculate the percentage of inhibition.

Neuroprotective Activity

Oxidative stress is a major contributor to neurodegenerative diseases. The antioxidant potential of the indole nucleus has led to the investigation of 2-phenylindole and related compounds for their neuroprotective effects.[11]

This assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

-

This compound derivative

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

96-well plate

-

Spectrophotometer

Step-by-Step Methodology:

-

Prepare serial dilutions of the this compound derivative in methanol.

-

Add the compound solutions to the wells of a 96-well plate.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Chemical Space Exploration

The exploration of the chemical space around the this compound core is crucial for optimizing its pharmacological properties. SAR studies on 2-phenylindole derivatives have provided valuable insights that can guide the design of novel this compound analogs.[12][13]

Key areas for modification include:

-

Substituents on the 2-phenyl ring: The nature and position of substituents can significantly impact activity. For instance, in 2-phenylindoles, methoxy groups have been shown to enhance tubulin polymerization inhibition.[9]

-

Substitution on the indoline nitrogen (N1): Alkylation or acylation at this position can modulate lipophilicity, cell permeability, and target engagement.

-

Substitution on the indoline benzene ring: Introducing various functional groups on the benzene portion of the indoline core can fine-tune the electronic and steric properties of the molecule.

Diversity-oriented synthesis (DOS) approaches can be employed to systematically explore the chemical space of this compound derivatives by generating libraries of compounds with diverse substitution patterns.[1]

Future Perspectives

The this compound scaffold holds significant promise for the development of novel therapeutics. Future research should focus on:

-

Systematic exploration of the this compound chemical space: The synthesis and biological evaluation of diverse libraries of this compound derivatives will be crucial for identifying new lead compounds.

-

In-depth mechanistic studies: A deeper understanding of how the saturation of the C2-C3 bond in the indoline ring affects target binding and biological activity is needed.

-

Pharmacokinetic and toxicological profiling: Promising this compound derivatives will require thorough ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-likeness and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells [iris.unisa.it]

- 12. Quantitative structure-activity relationships(QSAR) of 2-phenylindole derivatives [yndxxb.ynu.edu.cn]

- 13. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylindoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Phenylindoline, the saturated analog of the well-known 2-phenylindole scaffold, presents a unique three-dimensional structure that is of growing interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications. By delving into its spectroscopic signature and safety considerations, this document serves as a vital resource for researchers looking to leverage the unique characteristics of this compound in their work.

Introduction: The Significance of the this compound Scaffold

The indoline framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of a phenyl group at the 2-position creates a chiral center and imparts specific conformational constraints, influencing how the molecule interacts with biological targets. Unlike its aromatic counterpart, 2-phenylindole, the non-planar structure of this compound allows for a different spatial arrangement of substituents, opening up new avenues for the design of novel therapeutics. This guide will explore the fundamental properties that underpin the utility of this compound as a versatile building block.

Molecular Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 2-phenyl-2,3-dihydro-1H-indole, possesses the chemical formula C₁₄H₁₃N. The presence of a stereocenter at the C2 position means that it exists as a racemic mixture of (R)- and (S)-enantiomers unless chirally resolved.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 26216-91-1 | [1] |

| Molecular Formula | C₁₄H₁₃N | [1] |

| Molecular Weight | 195.26 g/mol | Calculated |

| Boiling Point | 330 °C at 760 mmHg | |

| Density | 1.092 g/cm³ | |

| Refractive Index | 1.605 | |

| Appearance | Not explicitly found | |

| Melting Point | Not explicitly found | |

| Solubility | Not explicitly found |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the reduction of its aromatic precursor, 2-phenylindole. This transformation is crucial as it saturates the C2-C3 double bond of the indole ring, leading to the formation of the indoline structure.

Synthetic Workflow: Reduction of 2-Phenylindole

The reduction of 2-phenylindole to this compound can be efficiently achieved using sodium cyanoborohydride (NaBH₃CN) in an acidic medium, such as acetic acid. This method is favored for its selectivity and relatively mild reaction conditions.

Detailed Experimental Protocol

The following protocol is a self-validating system, where successful synthesis can be confirmed by monitoring the disappearance of the starting material and the appearance of the product, which can be analyzed by thin-layer chromatography (TLC) and characterized by spectroscopic methods.

Materials:

-

2-Phenylindole

-

Acetic Acid (AcOH)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether (Et₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-phenylindole (1.0 eq) in acetic acid.

-

Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (6.0 eq) portion-wise. The reaction is typically stirred at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by TLC until the starting material (2-phenylindole) is no longer detectable.

-

Quench and Extraction: Carefully add water to the reaction mixture, followed by the addition of NaOH pellets until the pH is greater than 12. Extract the aqueous solution with diethyl ether.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound. A reported yield for this reaction is 72%.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily centered around the secondary amine of the indoline ring. This nitrogen is more basic and nucleophilic than the nitrogen in 2-phenylindole due to the lack of aromaticity.

N-Alkylation and N-Acylation

The secondary amine of this compound can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents at the N1 position, which is a common strategy in drug design to modulate physicochemical properties and biological activity.

-

N-Alkylation: This is typically achieved by treating this compound with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the nitrogen, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide).

-

N-Acylation: Acylation can be performed using an acylating agent like an acid chloride or an anhydride in the presence of a non-nucleophilic base such as pyridine or triethylamine.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The key features that distinguish it from 2-phenylindole are the presence of signals corresponding to the saturated C2 and C3 carbons and their attached protons in NMR spectroscopy, and the absence of the C=C stretching vibration of the pyrrole ring in the IR spectrum.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals for the aliphatic protons at C2 and C3 are expected in the upfield region, typically between 3.0 and 5.0 ppm. The aromatic protons on the phenyl and benzene rings of the indoline core would appear in the downfield region (around 6.5-7.5 ppm). A broad singlet for the N-H proton is also expected. |

| ¹³C NMR | Aliphatic carbon signals for C2 and C3 would be observed, distinguishing it from the fully aromatic 2-phenylindole. The remaining aromatic carbons would appear in the typical downfield region. |

| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z = 195. Fragmentation patterns would likely involve the loss of the phenyl group or cleavage of the indoline ring. |

| IR Spec. | A characteristic N-H stretching vibration should be present around 3300-3500 cm⁻¹. C-H stretching vibrations for the aliphatic and aromatic portions would also be observed. The absence of a C=C stretch in the 1600-1650 cm⁻¹ region, which is present in 2-phenylindole, is a key diagnostic feature. |

Note: While predicted data is useful, experimental verification is essential for unambiguous characterization.

Applications in Drug Discovery and Medicinal Chemistry

While much of the existing literature focuses on the biological activities of 2-phenylindole derivatives, the this compound scaffold holds significant potential as a starting point for the development of novel therapeutic agents. Its three-dimensional structure can lead to improved binding affinity and selectivity for various biological targets.

Potential areas of application include:

-

Anticancer Agents: The 2-phenylindole scaffold is a known inhibitor of tubulin polymerization. The conformational flexibility of this compound could be exploited to design new analogs with enhanced activity or improved pharmacokinetic profiles.[2]

-

Neurodegenerative Diseases: Derivatives of 2-phenylindole have shown high binding affinity for Aβ aggregates, suggesting their potential as imaging agents or therapeutics for Alzheimer's disease. The this compound core could offer a different binding mode to these protein aggregates.[2]

-

Antimicrobial and Anti-inflammatory Agents: The broader class of indole derivatives exhibits a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects. This compound provides a novel scaffold to explore these activities.[3]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on available safety data, the following precautions should be observed.

-

Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection. Avoid the formation of dust and aerosols.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1]

-

First Aid:

-

In case of skin contact: Wash with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth.

-

For complete safety information, it is imperative to consult the full Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a versatile heterocyclic compound with a distinct three-dimensional structure that sets it apart from its aromatic counterpart. This guide has provided a detailed overview of its physical and chemical properties, synthesis, reactivity, and potential applications. As research in medicinal chemistry and materials science continues to evolve, the unique attributes of the this compound scaffold are likely to be increasingly exploited in the design of novel and effective molecules. Further experimental investigation into its properties and biological activities is warranted to fully unlock its potential.

References

An In-depth Technical Guide to the Synthesis of 2-Phenylindoline: A Two-Stage Approach

For: Researchers, Scientists, and Drug Development Professionals

Abstract